Isoxazole, 3,3'-methylenebis[5-phenyl-
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Overview
Description
Isoxazole, 3,3’-methylenebis[5-phenyl- is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole, 3,3’-methylenebis[5-phenyl- can be synthesized through various methods. One common approach involves the cycloaddition of nitrile oxides to alkenes or alkynes, forming the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazoles often employs microwave-assisted synthesis, which enhances reaction rates and yields. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions can efficiently produce 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 3,3’-methylenebis[5-phenyl- undergoes various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form oxazoles.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and oxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isoxazole, 3,3’-methylenebis[5-phenyl- has numerous applications in scientific research:
Chemistry: Isoxazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Isoxazoles exhibit antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development.
Medicine: Isoxazole derivatives are found in various pharmaceuticals, including antibiotics, anti-inflammatory agents, and neuroprotective drugs.
Industry: Isoxazoles are used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of isoxazole, 3,3’-methylenebis[5-phenyl- involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) or histone deacetylases (HDACs), leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-(benzylthio)isoxazole
- 3-Methyl-5-phenylisoxazole
- 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole
Uniqueness
Isoxazole, 3,3’-methylenebis[5-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other isoxazoles, it may exhibit distinct pharmacological properties and applications .
Properties
CAS No. |
22603-83-4 |
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Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-phenyl-3-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C19H14N2O2/c1-3-7-14(8-4-1)18-12-16(20-22-18)11-17-13-19(23-21-17)15-9-5-2-6-10-15/h1-10,12-13H,11H2 |
InChI Key |
HOZRFZGFYDQMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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